![molecular formula C11H26OSi B105908 Silane, [(2-ethylhexyl)oxy]trimethyl- CAS No. 18023-53-5](/img/structure/B105908.png)
Silane, [(2-ethylhexyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(2-ethylhexyl)oxy]trimethyl-, also known as octyltriethoxysilane, is a chemical compound with the molecular formula C14H32O3Si. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound is widely used in various scientific research applications due to its unique properties, including its ability to modify surfaces, enhance adhesion, and improve wetting properties.
Mecanismo De Acción
The mechanism of action of silane, [(2-ethylhexyl)oxy]trimethyl-, is based on its ability to form covalent bonds with the surface of materials. This interaction leads to the formation of a stable bond between the silane molecule and the material surface, which enhances the adhesion and wetting properties of the material. This mechanism has been extensively studied and is well understood by the scientific community.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, [(2-ethylhexyl)oxy]trimethyl-. However, studies have shown that exposure to high concentrations of this compound can cause irritation to the skin, eyes, and respiratory system. Therefore, it is essential to handle this compound with care and follow all safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using silane, [(2-ethylhexyl)oxy]trimethyl-, in lab experiments is its ability to modify the surface of materials without significantly altering their properties. This makes it an ideal compound for use in a wide range of applications, including coatings, adhesives, and composites. However, one of the limitations of using this compound is its potential toxicity and the need to handle it with care.
Direcciones Futuras
There are several future directions for the use of silane, [(2-ethylhexyl)oxy]trimethyl-, in scientific research. One area of interest is the development of new surface modification techniques that use this compound to improve the performance of materials in various applications. Another area of interest is the use of this compound in the development of advanced nanomaterials, such as nanoparticles and nanocomposites. Additionally, there is potential for the use of this compound in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane, [(2-ethylhexyl)oxy]trimethyl-, is a versatile compound that has a wide range of applications in scientific research. Its ability to modify the surface of materials and improve their adhesion and wetting properties has made it an essential component in the development of advanced materials. While there are limitations to its use, the potential for future applications in areas such as nanotechnology and biomedical research makes it an exciting area of study for the scientific community.
Métodos De Síntesis
The synthesis of silane, [(2-ethylhexyl)oxy]trimethyl-, is typically achieved through the reaction of 2-ethylhexanol with trimethylchlorosilane. This reaction is carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Silane, [(2-ethylhexyl)oxy]trimethyl-, has a wide range of applications in scientific research. One of the primary uses of this compound is as a surface modifier. It can be used to modify the surface of various materials such as glass, metal, and polymers to improve their adhesion and wetting properties. This makes it an essential component in the development of advanced materials such as coatings, adhesives, and composites.
Propiedades
Número CAS |
18023-53-5 |
|---|---|
Nombre del producto |
Silane, [(2-ethylhexyl)oxy]trimethyl- |
Fórmula molecular |
C11H26OSi |
Peso molecular |
202.41 g/mol |
Nombre IUPAC |
2-ethylhexoxy(trimethyl)silane |
InChI |
InChI=1S/C11H26OSi/c1-6-8-9-11(7-2)10-12-13(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
PDACHFOTOFNHBT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](C)(C)C |
SMILES canónico |
CCCCC(CC)CO[Si](C)(C)C |
Sinónimos |
(2-Ethylhexyloxy)trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





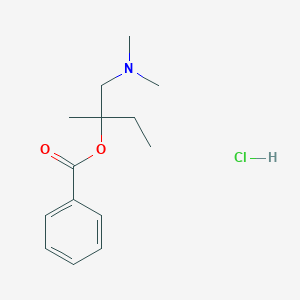
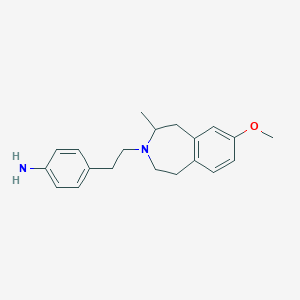
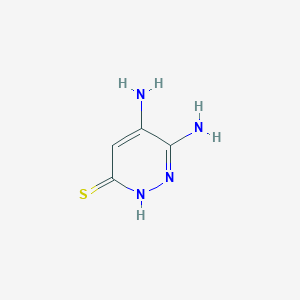

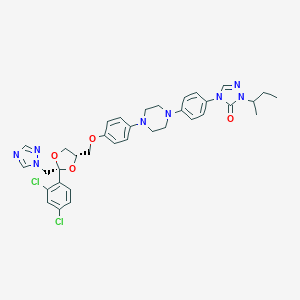


![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)
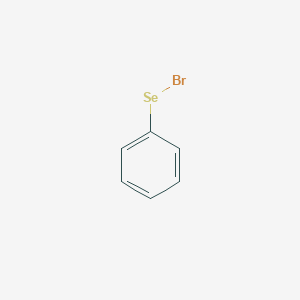

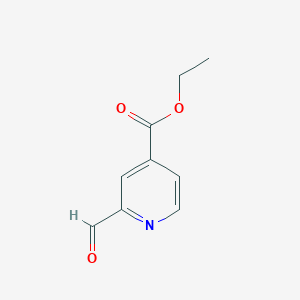
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)